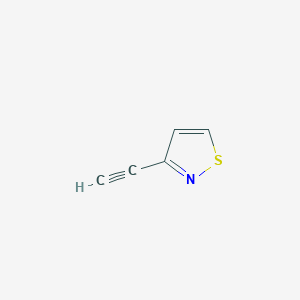
3-Ethynyl-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-エチニル-1,2-チアゾールは、3つの炭素原子、1つの硫黄原子、および1つの窒素原子を含む五員環を特徴とする複素環式有機化合物です。この化合物はチアゾールファミリーの一部であり、薬化学や材料科学など、さまざまな分野での多様な生物活性と用途で知られています。
2. 製法
合成経路と反応条件
3-エチニル-1,2-チアゾールの合成は、通常、エチニル誘導体とチアゾール前駆体の反応を含みます。一般的な方法の1つは、塩基性条件下でエチニルチオ尿素とα-ハロケトンを環化させることです。反応は通常、エタノールやメタノールなどの有機溶媒中で行われ、水酸化ナトリウムや炭酸カリウムなどの塩基を添加して環化プロセスを促進します。
工業的生産方法
3-エチニル-1,2-チアゾールの工業的生産には、高収率と高純度を確保するために、連続フロープロセスが採用される場合があります。自動化された反応器と、温度や圧力などの反応パラメータの精密な制御により、生産プロセスを最適化できます。さらに、蒸留や再結晶などの精製技術を使用して、最終生成物を純粋な形で得ることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,2-thiazole typically involves the reaction of ethynyl derivatives with thiazole precursors. One common method is the cyclization of ethynylthiourea with α-haloketones under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
反応の種類
3-エチニル-1,2-チアゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化し、対応するスルホキシドまたはスルホンを生成することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を実施することができ、チアゾリジンが生成されます。
置換: 求電子置換反応と求核置換反応は一般的であり、臭素や塩素などのハロゲン化剤を使用してハロゲン化誘導体を合成することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。通常は水性または有機溶媒中。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。エーテルやテトラヒドロフランなどの溶媒中。
置換: 臭素、塩素。クロロホルムやジクロロメタンなどの溶媒中。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: チアゾリジン。
置換: ハロゲン化チアゾール誘導体。
4. 科学研究への応用
3-エチニル-1,2-チアゾールは、科学研究において幅広い用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。これは、独自の電子特性と光学特性を持つ新規材料の開発における前駆体として役立ちます。
生物学: 抗菌性、抗真菌性、および抗ウイルス性を示す生物活性分子の可能性について調査されています。また、酵素阻害における役割と、生化学アッセイにおけるリガンドとして研究されています。
医学: 抗癌剤、抗炎症剤、神経保護効果など、潜在的な治療的用途について探求されています。これは、さまざまな生物学的標的に対する相互作用能力により、創薬の候補となっています。
工業: 染料、農薬、医薬品の製造に使用されます。その独特の化学特性により、特殊化学薬品や先端材料の開発に役立ちます。
科学的研究の応用
3-Ethynyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It is also studied for its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials.
作用機序
3-エチニル-1,2-チアゾールの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、酵素、受容体、および核酸に結合し、その機能に影響を与える可能性があります。たとえば、活性部位に結合することで酵素活性を阻害したり、受容体シグナル伝達経路を変更したりする可能性があります。
関連する経路: これは、細胞増殖、アポトーシス、および炎症に関与する経路を含む、さまざまな生化学的経路を調節できます。重要なタンパク質や酵素と相互作用することで、細胞プロセスに影響を与え、その生物学的効果を発揮できます。
類似化合物との比較
類似化合物
1,3-チアゾール: 類似の構造を持つ親化合物ですが、エチニル基がありません。これは薬化学で広く使用されており、多様な生物活性があります。
1,2,4-トリアゾール: 環内に3つの窒素原子を含む、別の複素環式化合物。これは、その抗ウイルス性と抗真菌性で知られています。
インドール: ベンゼン環がピロール環と縮合した複素環式化合物。これは、生物学的および薬理学的において重要な意義を持っています。
3-エチニル-1,2-チアゾールの独自性
3-エチニル-1,2-チアゾールは、独特のエチニル基により、他の化合物とは異なり、明確な化学反応性と生物活性を持っています。この官能基により、さまざまな誘導体を形成することができ、特性が向上し、研究や産業用アプリケーションにおいて貴重な化合物となっています。
特性
分子式 |
C5H3NS |
|---|---|
分子量 |
109.15 g/mol |
IUPAC名 |
3-ethynyl-1,2-thiazole |
InChI |
InChI=1S/C5H3NS/c1-2-5-3-4-7-6-5/h1,3-4H |
InChIキー |
RQBCFQUDOBTEKZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=NSC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


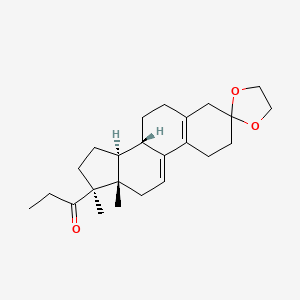
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
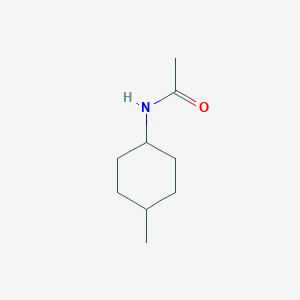
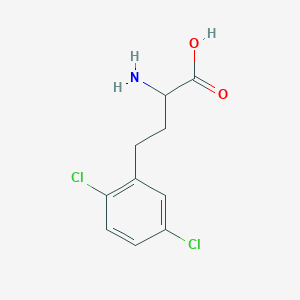
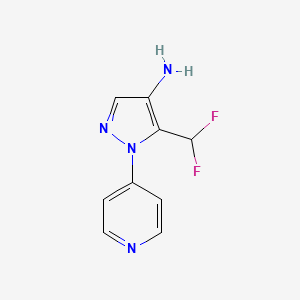
![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

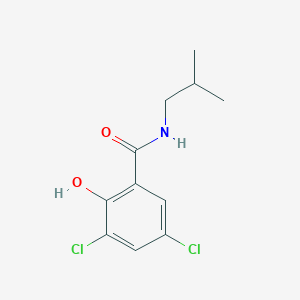
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)



![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
